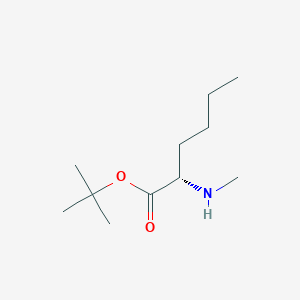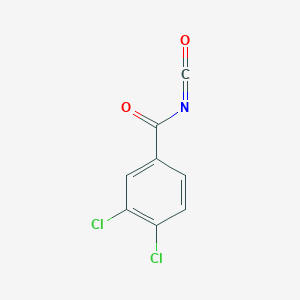
3,4-Dichlorobenzoyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorobenzoyl isocyanate is a chemical compound used primarily as a chemical intermediate in organic synthesis. It is a solid that ranges in color from white to yellow and is known to be an irritant to tissues, including eyes and mucous membranes. Inhalation of dust from this compound is poisonous . It is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements .
Méthodes De Préparation
3,4-Dichlorobenzoyl isocyanate can be synthesized through various methods. One common method involves the reaction of 3,4-dichloroaniline with phosgene . This reaction is typically carried out under controlled conditions to ensure safety and efficiency. Another method involves the use of non-phosgene approaches, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Analyse Des Réactions Chimiques
3,4-Dichlorobenzoyl isocyanate undergoes several types of chemical reactions, including substitution and oxidation. Common reagents used in these reactions include triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alcohols, thiols, and trimethylsilyl ethers can yield alkyl isocyanates .
Applications De Recherche Scientifique
3,4-Dichlorobenzoyl isocyanate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a chemical intermediate in the production of pharmaceuticals and agrochemicals . In the field of biology, it is used to study the interactions between isocyanates and biological macromolecules. In the industrial sector, it is used in the production of polyurethane foams, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of 3,4-Dichlorobenzoyl isocyanate involves its reactivity with nucleophiles, such as water and biological macromolecules. The isocyanate group (N=C=O) reacts with these nucleophiles to form urea derivatives, which can further react to form more complex structures . This reactivity is key to its use in various chemical and industrial applications.
Comparaison Avec Des Composés Similaires
3,4-Dichlorobenzoyl isocyanate is similar to other isocyanates, such as toluene diisocyanate and methylenediphenyl diisocyanate . it is unique in its specific reactivity and applications. For example, while toluene diisocyanate is widely used in the production of flexible polyurethane foams, this compound is more commonly used as a chemical intermediate in organic synthesis . Other similar compounds include hexamethylene diisocyanate and isophorone diisocyanate, which are used in non-yellowing polyurethane materials .
Propriétés
Numéro CAS |
10278-20-3 |
|---|---|
Formule moléculaire |
C8H3Cl2NO2 |
Poids moléculaire |
216.02 g/mol |
Nom IUPAC |
3,4-dichlorobenzoyl isocyanate |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-2-1-5(3-7(6)10)8(13)11-4-12/h1-3H |
Clé InChI |
LNAMONHYXJTAHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N=C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
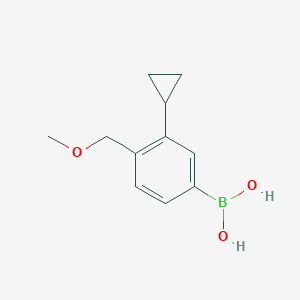
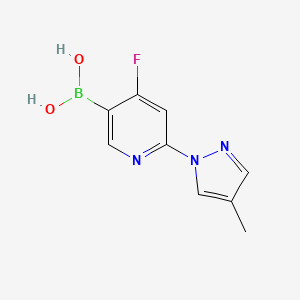
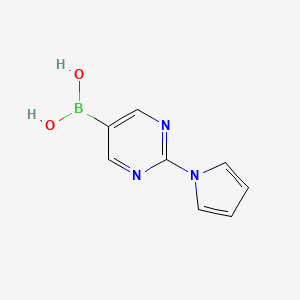
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
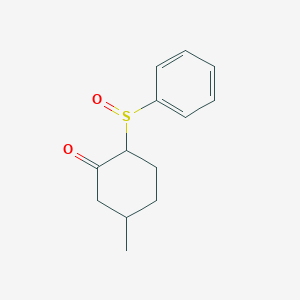

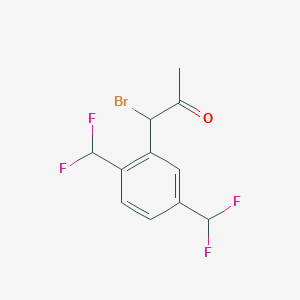
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)

